2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide
Description
This compound features a thiazole core substituted at position 5 with a 3-methylbenzyl group and at position 2 with an acetamide moiety linked to a 3-methylphenoxy group. Its structure combines lipophilic aromatic substituents (methyl groups on both phenyl rings) with hydrogen-bonding capabilities (acetamide and ether oxygen), making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-5-3-7-16(9-14)11-18-12-21-20(25-18)22-19(23)13-24-17-8-4-6-15(2)10-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZLZCUELZMUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for constructing the 1,3-thiazole scaffold. Key steps include:
- Reactants : α-Chloroketone (e.g., chloroacetone) and thiourea derivatives.
- Conditions : Reflux in ethanol or methanol (60–80°C, 6–8 hours) yields the thiazole ring with >75% efficiency.
Mechanism :
- Nucleophilic attack by thiourea sulfur on the α-carbon of the chloroketone.
- Cyclization via intramolecular dehydration.
Alternative Cyclization Using Lawesson’s Reagent
Patent literature describes thiazole formation via Lawesson’s reagent-mediated cyclization of dithiocarbamate intermediates. This method offers superior yields (85–90%) but requires anhydrous toluene and elevated temperatures (110°C, 12 hours).
Functionalization of the Thiazole Core
Introduction of the 3-Methylbenzyl Group
The 5-position of the thiazole undergoes alkylation using 3-methylbenzyl bromide under basic conditions:
Procedure :
- Substrate : 2-Aminothiazole intermediate.
- Reagents : 3-Methylbenzyl bromide (1.2 eq), K₂CO₃ (2 eq).
- Solvent : DMF, 80°C, 4 hours.
- Yield : 68–72% after column chromatography.
Side Reactions :
- Over-alkylation at N-3 (mitigated by controlled stoichiometry).
- Hydrolysis of the thiazole ring under prolonged heating (>6 hours).
Acylation with 3-Methylphenoxyacetyl Chloride
The final step involves coupling the thiazole amine with 3-methylphenoxyacetyl chloride:
Optimized Protocol :
- Activation : Generate the acyl chloride in situ from 3-methylphenoxyacetic acid using SOCl₂ (1.5 eq, 0°C → reflux).
- Coupling : React with the thiazole intermediate (1 eq) in dichloromethane (DCM) and triethylamine (TEA, 2 eq) at 25°C for 2 hours.
- Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and recrystallization from ethanol.
- Yield : 80–85%.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Synthetic Steps
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiazole Formation | Hantzsch | EtOH, 80°C, 8h | 75 | 92 |
| Thiazole Formation | Lawesson’s Reagent | Toluene, 110°C, 12h | 88 | 95 |
| Benzyl Substitution | Alkylation | DMF, K₂CO₃, 4h | 70 | 90 |
| Acylation | Schotten-Baumann | DCM, TEA, 2h | 82 | 94 |
Key Observations :
- Lawesson’s reagent improves thiazole yield by 13% compared to Hantzsch.
- Schotten-Baumann acylation minimizes racemization risks.
Industrial-Scale Considerations
Solvent Recycling
DMF recovery via vacuum distillation reduces costs by 40% in benzylation steps.
Catalytic Enhancements
Phase-transfer catalysts (e.g., TBAB) accelerate alkylation rates by 30%.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
2-(4-Chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide (303093-71-2)
- Structural Features: Chlorophenoxy group at position 4 and 3-methylbenzyl-thiazole.
- Key Differences: The chloro substituent introduces electronegativity and steric bulk compared to the methyl group in the target compound.
- Activity : Chlorinated analogues are often explored for antimicrobial or antiviral activity, though specific data for this compound are unavailable .
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
- Structural Features: Bromobenzyl and chlorophenoxy groups.
N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
- Structural Features: Methoxybenzyl (electron-donating) and trifluoromethylphenoxy (electron-withdrawing) groups.
- Methoxy groups may improve solubility but reduce metabolic stability due to demethylation pathways .
Heterocyclic Modifications
SirReal2 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide)
- Structural Features : Pyrimidinylsulfanyl and naphthalenylmethyl substituents.
- Activity : A potent SIRT2 inhibitor, demonstrating the impact of bulkier aromatic groups (naphthalene) and sulfur-containing heterocycles on epigenetic target engagement .
- Comparison : The target compound’s smaller 3-methylphenyl groups may limit SIRT2 affinity but improve bioavailability due to reduced molecular weight .
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate
Tabulated Comparison of Key Analogues
Biological Activity
The compound 2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Thiazole derivatives often act as enzyme inhibitors. This compound may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and an important target for type 2 diabetes treatment .
- Antitumor Activity : Studies have shown that thiazole compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the structure enhances their anticancer potential .
Anticancer Activity
Recent research indicates that compounds similar to this compound demonstrate significant cytotoxicity against human cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | 1.61 ± 1.92 | |
| Compound B | U251 (glioblastoma) | <10 | |
| Compound C | Jurkat (leukemia) | 1.98 ± 1.22 |
The data suggests that the thiazole moiety is critical for the observed anticancer activity.
Antidiabetic Activity
The compound's potential as a DPP-IV inhibitor suggests it could be beneficial in managing blood glucose levels. Inhibitors in this class have been shown to improve glycemic control in diabetic patients .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a thiazole-based compound similar to our target compound against various cancer cell lines. The results indicated that modifications in the phenyl ring significantly impacted cytotoxicity, with certain substitutions leading to enhanced activity against glioblastoma cells .
Case Study 2: DPP-IV Inhibition
In another study focused on DPP-IV inhibition, researchers synthesized a series of thiazole derivatives and tested their inhibitory effects. The results demonstrated that compounds with a methyl group at specific positions exhibited superior DPP-IV inhibitory activity compared to standard drugs .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Prepare the thiazole core by reacting 2-amino-5-[(3-methylphenyl)methyl]-1,3-thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C. This forms the intermediate N-(thiazol-2-yl)chloroacetamide .
- Step 2 : Introduce the 3-methylphenoxy group via nucleophilic substitution. React the chloroacetamide intermediate with 3-methylphenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify the final product by recrystallization from ethanol-DMF (1:1) to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- 1H/13C NMR : Verify substituent positions (e.g., methylphenoxy protons at δ 2.3–2.5 ppm, thiazole protons at δ 7.1–7.3 ppm) and assess integration ratios .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C stretch (~1250 cm⁻¹) .
- HPLC : Assess purity (>98%) using a C18 column with a methanol-water gradient .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Approach :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size .
- Orthogonal Assays : Cross-validate results using multiple methods (e.g., fluorescence-based binding assays vs. enzymatic inhibition assays) .
- Structural Confirmation : Re-examine compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out impurities or isomers .
Q. What computational strategies are effective for predicting the compound’s biological targets and binding modes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases, GPCRs). Focus on the acetamide and thiazole moieties as key pharmacophores .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and identify critical residues (e.g., hydrogen bonds with catalytic lysine or aspartate) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Experimental Design :
- Analog Synthesis : Modify substituents systematically (e.g., replace 3-methylphenoxy with 4-fluorophenoxy or vary the thiazole’s benzyl group) .
- Biological Testing : Screen analogs for IC50 values against target enzymes (e.g., COX-2, EGFR) and off-target panels to assess selectivity .
- Data Analysis : Use multivariate regression to correlate structural features (e.g., electron-withdrawing groups) with activity. For example, bulky substituents on the thiazole may enhance binding affinity but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
